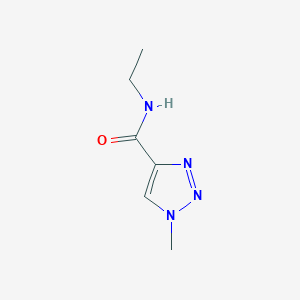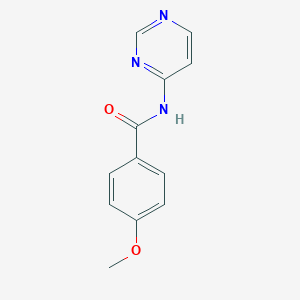![molecular formula C12H15NO2 B6638787 N-[2-(3-hydroxyphenyl)ethyl]cyclopropanecarboxamide](/img/structure/B6638787.png)
N-[2-(3-hydroxyphenyl)ethyl]cyclopropanecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(3-hydroxyphenyl)ethyl]cyclopropanecarboxamide, also known as CP 94,253, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This molecule belongs to the class of compounds known as cannabinoid receptor agonists and has been shown to interact with the CB1 receptor in the brain.
作用机制
N-[2-(3-hydroxyphenyl)ethyl]cyclopropanecarboxamide 94,253 acts as a selective agonist of the CB1 receptor in the brain. The CB1 receptor is a G protein-coupled receptor that is primarily expressed in the central nervous system. Activation of the CB1 receptor by this compound 94,253 leads to the inhibition of neurotransmitter release, resulting in the modulation of various physiological processes such as pain perception, inflammation, and motor function.
Biochemical and Physiological Effects:
This compound 94,253 has been shown to have various biochemical and physiological effects. It has been demonstrated to have analgesic properties in animal models of pain. This compound 94,253 has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. Additionally, this compound 94,253 has been shown to have neuroprotective effects by reducing neuronal damage in animal models of neurodegenerative diseases.
实验室实验的优点和局限性
N-[2-(3-hydroxyphenyl)ethyl]cyclopropanecarboxamide 94,253 has several advantages for lab experiments. It is a highly selective agonist of the CB1 receptor, which allows for the specific modulation of this receptor without affecting other receptors. This compound 94,253 is also stable and can be easily synthesized in large quantities. However, one limitation of this compound 94,253 is that it has poor solubility in water, which can make it difficult to administer in some experiments.
未来方向
There are several future directions for research on N-[2-(3-hydroxyphenyl)ethyl]cyclopropanecarboxamide 94,253. One area of interest is the potential use of this compound 94,253 in the treatment of chronic pain. Additionally, this compound 94,253 may have potential therapeutic applications in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Furthermore, the development of novel CB1 receptor agonists based on the structure of this compound 94,253 may lead to the discovery of new drugs with improved efficacy and reduced side effects.
合成方法
N-[2-(3-hydroxyphenyl)ethyl]cyclopropanecarboxamide 94,253 can be synthesized using a multistep process starting from commercially available starting materials. The first step involves the protection of the hydroxyl group of 3-phenylpropan-1-ol using a suitable protecting group such as tert-butyldimethylsilyl (TBDMS). This is followed by the reaction of the protected alcohol with cyclopropanecarboxylic acid in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) to afford the desired amide. The final step involves the removal of the protecting group using an acidic solution such as hydrochloric acid to obtain this compound 94,253 in high yield and purity.
科学研究应用
N-[2-(3-hydroxyphenyl)ethyl]cyclopropanecarboxamide 94,253 has been extensively studied for its potential therapeutic applications in various fields such as neuroscience, pharmacology, and physiology. It has been shown to have analgesic, anti-inflammatory, and neuroprotective properties. This compound 94,253 has also been investigated for its potential role in the treatment of various disorders such as epilepsy, multiple sclerosis, and Parkinson's disease.
属性
IUPAC Name |
N-[2-(3-hydroxyphenyl)ethyl]cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c14-11-3-1-2-9(8-11)6-7-13-12(15)10-4-5-10/h1-3,8,10,14H,4-7H2,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGLCSIUTQYMBDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NCCC2=CC(=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[3-(benzylmethylamino)propyl]-4-trifluoromethylbenzamide](/img/structure/B6638714.png)
![Cyclopropyl-[4-(1-pyridin-2-ylethyl)piperazin-1-yl]methanone](/img/structure/B6638717.png)

![Methyl 3-[[2-(1,3-thiazol-4-yl)acetyl]amino]propanoate](/img/structure/B6638722.png)

![1-[1-(2-Fluorophenyl)cyclopropyl]-3-methylurea](/img/structure/B6638747.png)
![1-[1-(4-Fluorophenyl)cyclobutyl]-3-propan-2-ylurea](/img/structure/B6638753.png)
![N-[1-(1-methylpyrazol-4-yl)ethyl]-1H-pyrrole-2-carboxamide](/img/structure/B6638761.png)
![[2-(Hydroxymethyl)pyrrolidin-1-yl]-(4-imidazol-1-ylphenyl)methanone](/img/structure/B6638771.png)
![N-(2,6-dioxopiperidin-3-yl)imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B6638778.png)


![1H-Imidazole-4,5-dicarboxylic acid bis-[(2-methoxy-phenyl)-amide]](/img/structure/B6638785.png)
![3-Oxo-3-[2-[2-(trifluoromethyl)phenyl]ethylamino]propanoic acid](/img/structure/B6638790.png)